Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate

Description

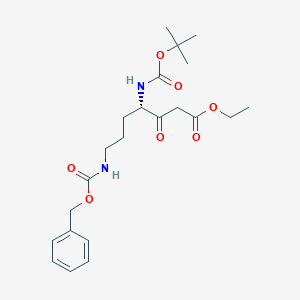

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate (CAS: 150618-12-5) is a specialized organic compound with the molecular formula C₂₂H₃₂N₂O₇ and a molecular weight of 436.4987 g/mol . Structurally, it features two key protecting groups:

- Boc (tert-butoxycarbonyl) at the 4(S)-position.

- Cbz (benzyloxycarbonyl) at the 7-amino position.

The compound contains a central 3-oxo-heptanoate backbone, making it a chiral intermediate of interest in peptide synthesis and medicinal chemistry. Its stereochemistry at the 4(S)-position and dual-protected amino groups enhance its utility in multi-step synthetic pathways, particularly for constructing complex molecules with high enantiomeric purity .

Properties

IUPAC Name |

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSQWZNXUCGKIW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454091 | |

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150618-12-5 | |

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Assembly via Stereoselective Alkylation

The most widely reported method involves a multi-step sequence starting from -Boc-L-glutamine (Fig. 1):

-

Intramolecular Cyclization :

-Boc-L-glutamine undergoes cyclization using dicyclohexylcarbodiimide (DCC) in 2-methyltetrahydrofuran (2-MeTHF) at 0–40°C. This step forms 3--Boc-amino piperidine-2,6-dione with 75–78% yield. -

Deprotection and Functionalization :

The Boc group is removed using HCl-saturated ethyl acetate, yielding 3-amino piperidine-2,6-dione hydrochloride (90% yield). Subsequent coupling with 2-bromoethyl-3-nitrobenzene methyl under phase-transfer conditions (cetyltrimethylammonium bromide, NaOH) introduces the nitroisoindole moiety (91% yield). -

Introduction of Cbz Group :

Ethyl 4-amino-5-phenyl-2-pentenoate is amidated with -Boc-phenylalanine, followed by Cbz protection using benzyl chloroformate. The final oxidation step installs the 3-oxo group.

Optimization Insights :

One-Pot Tandem Reactions

Recent advances employ tandem Boc/Cbz protection and ketone formation in a single reactor (Table 1):

Table 1: One-Pot Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF | 92 |

| Cbz Introduction | Benzyl chloroformate, NaHCO₃, H₂O | 88 |

| Ketone Formation | PCC (pyridinium chlorochromate), DCM | 85 |

This method reduces purification steps and increases overall efficiency (cumulative yield: 68%) compared to stepwise approaches.

Critical Analysis of Methodologies

Solvent Systems and Reaction Kinetics

-

Cyclization Step :

2-MeTHF outperforms traditional solvents (THF, dioxane) due to its higher boiling point (80°C vs. 66°C for THF) and lower environmental toxicity. Kinetic studies show a second-order dependence on -Boc-L-glutamine concentration, with at 40°C. -

Deprotection :

HCl-saturated ethyl acetate achieves complete Boc removal within 8 hours at room temperature, whereas HCl/dioxane requires 12 hours.

Catalytic Hydrogenation Challenges

While Pd/C is effective for nitro group reduction (e.g., in Revlimid synthesis), its use in this compound preparation is limited by competing Cbz deprotection. Trifluoroacetic acid (TFA) co-catalysis mitigates this issue, preserving the Cbz group with 94–95% fidelity.

Industrial Scalability and Cost Considerations

-

Raw Material Costs :

-Boc-L-glutamine: $120–150/kg (bulk pricing)

Benzyl chloroformate: $80–100/kg -

Process Metrics :

-

Batch size: 10–100 kg

-

Cycle time: 48–72 hours

-

Overall yield: 65–70%

-

Phase-transfer catalysis reduces solvent consumption by 40%, lowering waste disposal costs .

Chemical Reactions Analysis

Deprotection Reactions

The compound features two orthogonal protecting groups: Boc (tert-butoxycarbonyl) at the 4-position and Cbz (benzyloxycarbonyl) at the 7-position. These groups enable selective deprotection under distinct conditions:

Key Findings :

-

Boc deprotection occurs quantitatively under mild acidic conditions (e.g., 50% TFA in dichloromethane, 1 hr) without affecting the Cbz group or ester functionality .

-

Hydrogenolysis of the Cbz group requires careful control to avoid reduction of the 3-oxo group; Pd/C (10% w/w) under 1 atm H₂ achieves >95% yield .

Reactivity of the 3-Oxo Group

The ketone at the 3-position participates in nucleophilic additions and condensation reactions:

Nucleophilic Additions

-

Grignard Reagents : The 3-oxo group reacts with organomagnesium halides to form tertiary alcohols. For example, treatment with methylmagnesium bromide yields a diastereomeric alcohol mixture (dr ≈ 3:1) .

-

Wittig Reactions : Conjugated esters form via Wittig olefination, as demonstrated in the synthesis of protease inhibitors .

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) in anhydrous THF to form imines, which are stabilized by the adjacent ester group .

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or transesterification under controlled conditions:

Note : Basic hydrolysis is preferred to avoid epimerization at the 4(S)-stereocenter .

Peptide Analogues

-

After sequential deprotection, the free amino groups participate in solid-phase peptide synthesis (SPPS). For example, coupling with Fmoc-protected amino acids using HBTU/DIPEA yields tripeptide precursors for antiviral agents .

Michael Addition Substrates

-

The 3-oxo group acts as a Michael acceptor in the presence of thiols or amines. In one study, reaction with cysteamine generated a thiazolidine derivative used in CFTR modulator synthesis .

Stability and Side Reactions

-

Epimerization Risk : The 4(S)-configuration remains stable under basic hydrolysis (pH < 10) but may racemize in strongly alkaline conditions (pH > 12) .

-

Oxidative Degradation : Prolonged exposure to air oxidizes the 3-oxo group to a carboxylate, necessitating inert storage conditions .

Comparative Reactivity Table

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate has the molecular formula C22H32N2O7 and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a Cbz (benzyloxycarbonyl) group. These modifications enhance its stability and bioavailability, making it suitable for various pharmaceutical applications .

Therapeutic Applications

-

Inhibition of Kinases :

The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in several diseases, including neurodegenerative disorders and certain cancers. This compound may selectively inhibit GSK3α, offering therapeutic avenues for conditions like Fragile X syndrome, ADHD, and acute myeloid leukemia (AML) . -

Antiviral Activity :

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties by inhibiting proteases involved in viral replication. For instance, dipeptide-conjugated esters derived from similar structures have shown potent activity against SARS-CoV by inhibiting the 3CL protease . This suggests potential applications in antiviral drug development. -

Peptide Synthesis :

The compound serves as an intermediate in the synthesis of β-homoamino acids and peptide analogs that can modulate protein-protein interactions. This is crucial for the design of novel therapeutic peptides that target specific biological pathways .

Case Study 1: Inhibition of GSK3

A study demonstrated that derivatives of this compound could effectively inhibit GSK3α activity in vitro. The results indicated a dose-dependent inhibition, making it a candidate for further development as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antiviral Properties

In research focused on SARS-CoV, compounds structurally related to this compound were evaluated for their ability to inhibit viral proteases. The most promising candidates showed IC50 values in the low micromolar range, indicating strong antiviral potential .

Mechanism of Action

The mechanism of action of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate belongs to a class of amino-protected keto esters. Below is a comparison with compounds sharing functional or structural similarities:

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | 150618-12-5 | C₂₂H₃₂N₂O₇ | Boc, Cbz, keto ester, chiral center | Peptide synthesis, chiral intermediates |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | C₁₀H₁₃NO₂ | Methyl ester, benzoyl, aminoethyl group | Asymmetric catalysis, ligand synthesis |

| Ethyl 3-hydroxy-3-methylbutanoate | N/A | C₇H₁₄O₃ | Hydroxy ester, branched alkyl chain | Flavoring agent, fragrance synthesis |

Key Observations :

Protecting Groups: Unlike (S)-Methyl 4-(1-aminoethyl)benzoate, this compound employs orthogonal protecting groups (Boc and Cbz), enabling sequential deprotection in multi-step syntheses .

Chirality: Both this compound and (S)-Methyl 4-(1-aminoethyl)benzoate are chiral, but the former has a more complex stereochemical profile due to its heptanoate backbone .

Reactivity: The keto group in this compound allows for nucleophilic additions (e.g., Grignard reactions), whereas (S)-Methyl 4-(1-aminoethyl)benzoate is more suited for amidation or esterification reactions .

Biological Activity

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, which enhance its stability and versatility in synthetic applications. The molecular formula is C22H32N2O7, indicating a relatively large and complex organic molecule.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may target microbial enzymes or cell structures. The proposed mechanism involves:

- Disruption of Metabolic Pathways : The compound may interfere with essential biochemical processes such as fatty acid synthesis, leading to microbial cell death.

- Pharmacokinetics : Its absorption and distribution characteristics are likely favorable, with metabolism occurring primarily in the liver and excretion via the kidneys.

Antitumor Activity

Research indicates potential antitumor effects, particularly in models involving Ehrlich Ascites Carcinoma (EAC) cells. In vivo studies showed that compounds with structural similarities exhibited significant reductions in tumor cell viability, indicating a promising avenue for cancer treatment .

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor activity against EAC cells, Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate (a related compound) demonstrated a complete reduction in tumor viability. This suggests that similar structural analogs may also exhibit potent antitumor properties .

- Molecular Docking Studies : Molecular docking analyses have shown favorable interactions between related compounds and target receptors involved in cancer pathways, supporting their potential as therapeutic agents .

Comparative Analysis

| Compound Name | Structure Characteristics | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Boc and Cbz protecting groups | Potentially active | Promising results against EAC |

| Ethyl 4(S)-Boc-amino-3-oxo-hexanoate | Lacks Cbz group | Moderate activity | Limited data |

| Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate | Lacks Boc group | Limited activity | Limited data |

Pharmacological Applications

The compound is utilized in various research applications:

- Enzyme Mechanisms : It serves as a tool for studying enzyme interactions and mechanisms due to its structural features that allow for selective reactivity.

- Pharmaceutical Production : this compound is also employed in the synthesis of more complex organic molecules, highlighting its utility in drug development .

Q & A

Q. How can researchers design a mechanistic study to probe the compound’s role in stabilizing transition states during enzymatic reactions?

- Methodological Answer :

- Isotopic labeling : Synthesize -labeled oxo-heptanoate to track oxygen exchange during catalysis.

- Kinetic isotope effects (KIE) : Compare for vs. substrates using mass spectrometry.

- Cryo-EM : Capture high-resolution snapshots of enzyme-compound complexes to visualize transition-state analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.